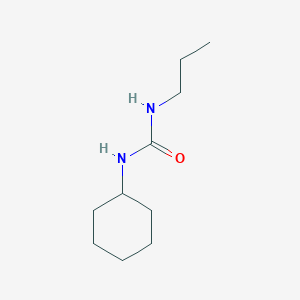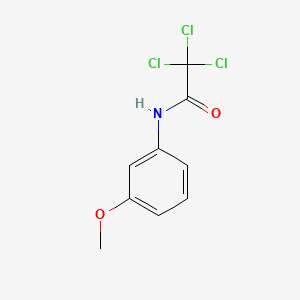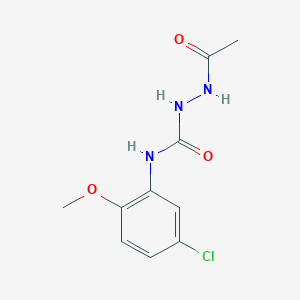![molecular formula C19H20F3N3 B11956796 1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane CAS No. 152173-70-1](/img/structure/B11956796.png)
1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane is an organic compound that features a unique structure combining an azepane ring with a diazenyl group and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane typically involves the following steps:
Formation of the Diazenyl Intermediate: The synthesis begins with the preparation of the diazenyl intermediate. This is achieved by reacting 4-(trifluoromethyl)aniline with nitrous acid to form the corresponding diazonium salt. The diazonium salt is then coupled with 4-aminophenylazepane to yield the desired diazenyl intermediate.
Cyclization: The diazenyl intermediate undergoes cyclization to form the azepane ring, resulting in the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or azepane ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The diazenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethyl)phenyl)piperazine: A compound with a similar trifluoromethyl-substituted phenyl group but a different ring structure.
4-(Trifluoromethyl)phenylhydrazine: Another compound with a trifluoromethyl-substituted phenyl group, but with a hydrazine moiety instead of an azepane ring.
Uniqueness
1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane is unique due to its combination of an azepane ring with a diazenyl group and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
152173-70-1 |
|---|---|
Molecular Formula |
C19H20F3N3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[4-(azepan-1-yl)phenyl]-[4-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C19H20F3N3/c20-19(21,22)15-5-7-16(8-6-15)23-24-17-9-11-18(12-10-17)25-13-3-1-2-4-14-25/h5-12H,1-4,13-14H2 |
InChI Key |
MFKCKNCEXHDLNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


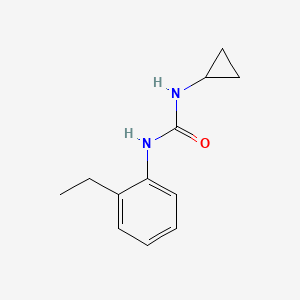


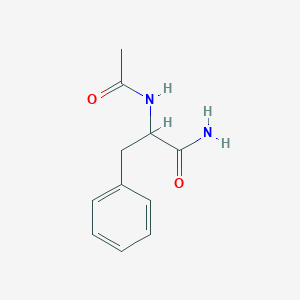

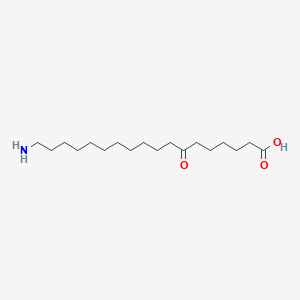

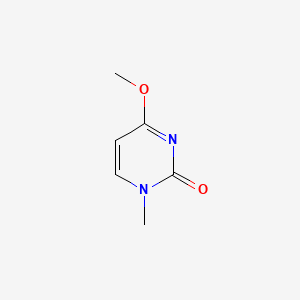
![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)
